Enantiomeric Identity: (S) vs. (R) Configuration
The (2S)-configured β-amino alcohol carries the opposite absolute configuration to its (2R)-enantiomer (CAS 1213526-34-1 free base; dihydrochloride CAS 1640848-93-6) . In commercial catalogues, both enantiomers are offered at comparable nominal purity (97%) but exhibit different pricing, with the (S)-dihydrochloride priced at a premium over the (R)-dihydrochloride on a per-mg basis [1][2].
| Evidence Dimension | Procurement cost per 100 mg (dihydrochloride salt, 97% purity) |
|---|---|
| Target Compound Data | US$125 (GLPBio); ¥1,001 (Macklin) [1] |
| Comparator Or Baseline | (R)-enantiomer dihydrochloride (CAS 1640848-93-6): US$103 (GLPBio); ¥702 (Macklin) [2] |
| Quantified Difference | S-enantiomer is ~21% more expensive at GLPBio; ~43% more expensive at Macklin |
| Conditions | Commercial catalogue pricing; 100 mg unit; 97% purity; room-temperature storage |
Why This Matters
Procurement must specify absolute configuration unequivocally; the cost differential reflects synthetic accessibility differences between the two enantiomeric series and directly impacts project budgets for multi-gram scale-up.
- [1] GLPBio. (n.d.). (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride – CAS 1640848-91-4. Retrieved from https://www.glpbio.com View Source
- [2] GLPBio. (n.d.). (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride – CAS 1640848-93-6. Retrieved from https://www.glpbio.com View Source
